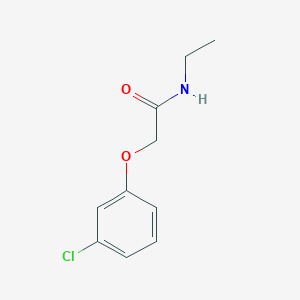

2-(3-chlorophenoxy)-N-ethylacetamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives related to 2-(3-chlorophenoxy)-N-ethylacetamide involves multiple steps, including condensation reactions, esterification, and the use of catalysts like trifluoroacetic acid (TFA). For example, derivatives have been synthesized using starting materials such as ethyl 2-(2-isopropylphenoxy) acetic acid, and 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions (Sharma et al., 2018).

Molecular Structure Analysis

Molecular structure characterization of these compounds employs various spectroscopic techniques like Fourier Transform Infra-Red (FT-IR), Nuclear Magnetic Resonance (1D-NMR, 2D-NMR), Electrospray Ionization Mass Spectrometry (ESI-MS), and X-ray diffraction studies. The structure of such compounds has been detailed through single-crystal X-ray diffraction, revealing specific bond distances, angles, and confirmation of the molecular geometry (Devi & Awasthi, 2022).

Chemical Reactions and Properties

Chemical reactions include the Knoevenagel condensation reaction and reactions involving hydrazine hydrate for the synthesis of derivatives. These reactions have been fundamental in exploring the potential bioactivity of the compounds, such as antimicrobial and insecticidal properties. Computational methods and molecular docking analyses are also conducted to understand the interaction with biological targets (Kumar et al., 2016).

Wissenschaftliche Forschungsanwendungen

Environmental Impacts and Toxicology

Chlorophenoxy herbicides, such as 2,4-D, have been widely used in agriculture for broadleaf weed control. Research has indicated that these chemicals can have significant environmental impacts, particularly in agricultural settings. For example, a study found that areas with high usage of chlorophenoxy herbicides experienced significant increases in birth malformations and adverse perinatal outcomes, highlighting potential environmental and public health risks associated with these chemicals (Schreinemachers, 2003).

Occupational and Public Health Risks

Occupational exposure to chlorophenols and related compounds in industries, such as sawmill work, has been associated with increased risks of congenital anomalies and other adverse reproductive outcomes. A study conducted among children of sawmill workers exposed to chlorophenate wood preservatives found elevated risks for congenital anomalies, particularly congenital cataracts, suggesting a potential link between parental occupational exposure to these compounds and developmental toxicity (Dimich‐Ward et al., 1996).

Mechanisms of Toxicity and Health Effects

The toxicity of chlorophenoxy compounds and their metabolites, such as DDE (a metabolite of DDT), has been a subject of extensive study. These compounds have been shown to interfere with endocrine function and development in humans and wildlife. For instance, research on maternal serum levels of DDE has explored associations with cryptorchidism, hypospadias, and other developmental anomalies in male offspring, indicating that exposure to these compounds can have significant endocrine-disrupting effects (Longnecker et al., 2002).

Eigenschaften

IUPAC Name |

2-(3-chlorophenoxy)-N-ethylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-2-12-10(13)7-14-9-5-3-4-8(11)6-9/h3-6H,2,7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMHWXJETLFZPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)COC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4577788.png)

![2-{[4-(4-methylphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-1-phenylethanone](/img/structure/B4577802.png)

![4-{[2-(2-furyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4577805.png)

![N-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]-3-methoxybenzamide](/img/structure/B4577820.png)

![1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B4577833.png)

![2-(5-{[1-(4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4577834.png)

![2-(3-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4577849.png)

![ethyl 1-[3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanoyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4577864.png)

![4-methoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4577867.png)